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Compound of Interest

Compound Name: Fmoc-Cpa-OH

Cat. No.: B557504 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR)

and mass spectrometry (MS) data for N-α-(9-Fluorenylmethyloxycarbonyl)-L-cyclopropylalanine

(Fmoc-Cpa-OH). This Fmoc-protected amino acid is a valuable building block in solid-phase

peptide synthesis (SPPS), enabling the introduction of the non-canonical cyclopropylalanine

residue into peptide chains. Understanding its spectroscopic and spectrometric properties is

crucial for identity confirmation, purity assessment, and monitoring of coupling reactions in

peptide synthesis.

Core Data Presentation
The following tables summarize the expected quantitative data for Fmoc-Cpa-OH based on

typical values for Fmoc-protected amino acids and the specific structural features of

cyclopropylalanine. While this data is representative, experimental values may vary slightly

based on solvent, concentration, and instrument calibration.

Table 1: Predicted ¹H NMR Data for Fmoc-Cpa-OH
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.5 br s 1H COOH

~7.80 d 2H Fmoc H4, H5

~7.65 d 2H Fmoc H1, H8

~7.40 t 2H Fmoc H2, H7

~7.30 t 2H Fmoc H3, H6

~5.30 d 1H NH

~4.40 m 1H α-CH

~4.25 t 1H Fmoc H9

~4.15 m 2H Fmoc CH₂

~1.70 m 2H β-CH₂

~0.80 m 1H γ-CH

~0.40 m 2H Cyclopropyl CH₂

~0.10 m 2H Cyclopropyl CH₂

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Multiplicity is abbreviated as: s

(singlet), d (doublet), t (triplet), m (multiplet), br (broad).

Table 2: Predicted ¹³C NMR Data for Fmoc-Cpa-OH
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Chemical Shift (δ, ppm) Assignment

~175 C=O (Carboxyl)

~156 C=O (Urethane)

~144 Fmoc C4a, C4b

~141 Fmoc C8a, C9a

~128 Fmoc C2, C7

~127 Fmoc C3, C6

~125 Fmoc C1, C8

~120 Fmoc C4, C5

~67 Fmoc CH₂

~55 α-C

~47 Fmoc C9

~35 β-C

~8 γ-C

~4 Cyclopropyl CH₂

Table 3: Predicted Mass Spectrometry Data for Fmoc-
Cpa-OH

m/z Ion Notes

352.15 [M+H]⁺ Protonated molecular ion

374.13 [M+Na]⁺ Sodium adduct

179.08 [Fmoc-H]⁺
Characteristic fragment of the

Fmoc group

153.05 [C₁₂H₉]⁺
Fragment from the fluorenyl

group

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b557504?utm_src=pdf-body
https://www.benchchem.com/product/b557504?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: The exact mass of Fmoc-Cpa-OH (C₂₁H₂₁NO₄) is 351.15 g/mol . The values presented

are for the most common isotopes.

Experimental Protocols
The following are detailed methodologies for acquiring the NMR and mass spectrometry data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Weigh approximately 5-10 mg of Fmoc-Cpa-OH and dissolve it in 0.6-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Acquisition:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

Solvent: DMSO-d₆ (allows for the observation of the carboxylic acid and amide protons).

Temperature: 298 K.

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans: 16-64 scans, depending on the concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

Referencing: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is used for calibration.

3. ¹³C NMR Acquisition:

Spectrometer: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.
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Solvent: DMSO-d₆.

Temperature: 298 K.

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker

instruments).

Number of Scans: 1024 or more scans are typically required due to the low natural

abundance of ¹³C.

Relaxation Delay: 2 seconds.

Spectral Width: A range of 0 to 200 ppm is appropriate.

Referencing: The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) is used for calibration.

Mass Spectrometry (MS)
1. Sample Preparation:

Prepare a stock solution of Fmoc-Cpa-OH at a concentration of approximately 1 mg/mL in a

suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

For electrospray ionization (ESI), dilute the stock solution to a final concentration of 1-10

µg/mL in a solvent system compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1%

formic acid for positive ion mode).

2. ESI-MS Acquisition:

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer

equipped with an ESI source.

Ionization Mode: Positive ion mode is typically used to observe protonated molecules

([M+H]⁺) and common adducts.

Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Source Parameters:
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Capillary Voltage: 3-4 kV.

Nebulizing Gas (N₂): Adjust for a stable spray.

Drying Gas (N₂): Set to a temperature and flow rate (e.g., 300-350 °C) to facilitate

desolvation.

Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z

100-500.

3. Tandem MS (MS/MS) for Fragmentation Analysis:

Select the precursor ion of interest (e.g., [M+H]⁺ at m/z 352.15) in the first mass analyzer.

Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon

or nitrogen). The collision energy will need to be optimized to achieve a good fragmentation

pattern.

Analyze the resulting fragment ions in the second mass analyzer.

Mandatory Visualizations
The following diagrams illustrate the logical workflow for the characterization of Fmoc-Cpa-OH
and a simplified representation of its use in peptide synthesis.
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Analytical Workflow for Fmoc-Cpa-OH Characterization
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Caption: Analytical workflow for the characterization of Fmoc-Cpa-OH.
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Fmoc-Cpa-OH in Solid-Phase Peptide Synthesis

Resin with growing peptide chain

Fmoc Deprotection (e.g., Piperidine)

Resin with N-terminal free amine
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Fmoc-Cpa-OH
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Caption: Role of Fmoc-Cpa-OH in a typical SPPS cycle.

To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic and
Spectrometric Characterization of Fmoc-Cpa-OH]. BenchChem, [2025]. [Online PDF].
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spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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